6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine
Overview
Description
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H21N5 and its molecular weight is 235.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. Based on the presence of the piperidine ring, it could potentially affect a wide range of pathways, given the broad therapeutic applications of piperidine derivatives .
Biochemical Analysis
Biochemical Properties
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes and proteins, including protein kinase B (PKB or Akt), which is involved in cell signaling pathways that regulate growth and survival . The interaction with PKB is characterized by ATP-competitive inhibition, which means that this compound competes with ATP for binding to the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly the PI3K-PKB-mTOR pathway, which is crucial for cell proliferation, protein synthesis, and survival . Additionally, this compound has been shown to affect gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PKB, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound may also interact with other enzymes and proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PKB activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological changes have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations such as hydroxylation and deamination . These metabolic processes are mediated by cytochrome P450 enzymes, which play a crucial role in the biotransformation of many xenobiotics . The metabolites of this compound may also exhibit biological activity, contributing to the overall effects of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, this compound may be targeted to specific subcellular compartments through post-translational modifications or binding to targeting signals . This localization is essential for the precise regulation of cellular processes and the effective inhibition of PKB activity .
Properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-2-5-14-11-8-12(16-9-15-11)17-6-3-10(13)4-7-17/h8-10H,2-7,13H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSATIFRSCRIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC=N1)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.